molecular formula C16H9ClF3NOS B11013851 3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11013851
M. Wt: 355.8 g/mol
InChI Key: OOABMTKZSWRMBQ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of benzothiophenes, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(trifluoromethyl)benzene, with sulfur sources under high-temperature conditions.

    Introduction of Chloro and Carboxamide Groups: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride. The carboxamide group is then formed through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under suitable conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group often enhances the bioactivity and metabolic stability of the compound, making it a candidate for drug development. Studies may focus on its effects on specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as fungicides or herbicides, due to its potential activity against various pests and pathogens. Its stability and reactivity also make it suitable for use in specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the benzothiophene core provides a rigid scaffold for interaction with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro and trifluoromethyl groups in This compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance its performance in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C16H9ClF3NOS

Molecular Weight

355.8 g/mol

IUPAC Name

3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H9ClF3NOS/c17-13-9-5-1-4-8-12(9)23-14(13)15(22)21-11-7-3-2-6-10(11)16(18,19)20/h1-8H,(H,21,22)

InChI Key

OOABMTKZSWRMBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl

Origin of Product

United States

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